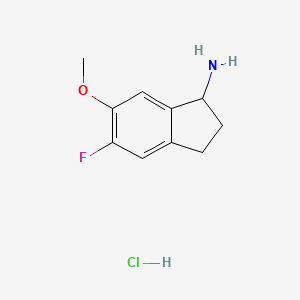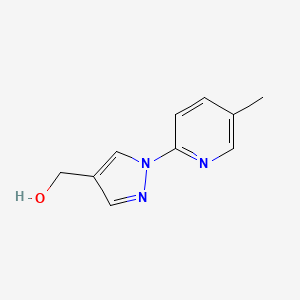
(1-(5-甲基吡啶-2-基)-1H-吡唑-4-基)甲醇
描述
“(1-(5-methylpyridin-2-yl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C10H11N3O . It has a molecular weight of 189.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O/c1-8-2-3-10(11-4-8)13-6-9(7-14)5-12-13/h2-6,14H,7H2,1H3 . This indicates the presence of a pyrazole ring attached to a methylpyridine group via a methanol linkage.Physical And Chemical Properties Analysis
This compound is expected to be a solid at room temperature .科学研究应用
药物发现和药物化学
该化合物的一个组成部分,吡咯烷环,在药物化学中被广泛用于开发治疗人类疾病的化合物。 其饱和骨架由于 sp3 杂化而允许对药效基团空间进行有效的探索,这有助于分子的立体化学并增加三维覆盖范围 。该化合物可以被合成和修饰以创造具有潜在治疗应用的新型生物活性化合物。
生物活性及SAR分析
该化合物的结构特征,如吡咯烷环及其衍生物,在其生物活性中起着至关重要的作用。 取代基的空间取向和不同的立体异构体由于与对映选择性蛋白的结合方式不同,可能导致药物候选物的不同生物学特征 。这使其成为药物设计中结构-活性关系 (SAR) 研究的宝贵支架。
生物活性剂的合成
咪唑并吡啶衍生物,与该化合物具有结构相似性,以其广泛的生物活性而闻名。 它们已被开发为 GABA A 受体调节剂、质子泵抑制剂、芳香化酶抑制剂和 NSAID 。该化合物可用于合成具有潜在治疗意义的生物活性剂,用于治疗各种疾病。
杂环化合物库
该化合物可用于设计和合成具有潜在生物活性的新型杂环化合物库。 这些库可以针对各种细胞系或病原体进行筛选,以评估其疗效和毒性,有助于发现新的治疗剂 。
药理学潜力
由于其与嘌呤的结构相似,该化合物可以影响许多细胞通路,这些通路对于癌细胞、病原体、免疫系统成分和参与碳水化合物代谢的酶的正常运作至关重要。 这使其成为药理学研究中一个重要角色,对中枢神经系统、消化系统、癌症和炎症治疗具有意义 。
催化和化学反应
该化合物可以作为化学反应中的催化剂或中间体,特别是在合成其他复杂分子时。 其独特的结构允许引入杂原子片段,这些片段是修饰物理化学参数的有用工具,以实现药物候选物的最佳 ADME/Tox 结果 。
药物设计中的结构多样性
该化合物吡咯烷环的非平面性 - 一种被称为“假旋转”的现象 - 有助于药物设计中结构多样性的增加。 这种多样性对于开发具有新作用机制和改善药代动力学特征的药物至关重要 。
作用机制
The mechanism of action of MPPPM is not well understood, but it is believed to involve the formation of a complex between the pyridine ring and the pyrazole ring. This complex is believed to enable the compound to interact with other molecules, such as enzymes, in the body. This interaction is thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPPPM are not well understood, but it is believed to have anticonvulsant, antidepressant, and anti-inflammatory properties. It is also believed to have the potential to modulate the activity of certain enzymes in the body, such as acetylcholinesterase and monoamine oxidase. Additionally, MPPPM has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cell lines.
实验室实验的优点和局限性
MPPPM has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a versatile compound that can be used for a variety of scientific research applications. Additionally, it is relatively stable and does not decompose easily. However, there are some limitations to using MPPPM in laboratory experiments. It is not water soluble, so it must be dissolved in an organic solvent before it can be used. Additionally, its mechanism of action is not well understood, so it is difficult to predict its effects in certain experiments.
未来方向
There are a number of potential future directions for further research and applications of MPPPM. One potential direction is to study its effects on various enzymes in the body, such as acetylcholinesterase and monoamine oxidase. Additionally, further research could be done to understand its mechanism of action and to develop new synthetic methods for producing the compound. Additionally, further research could be done to explore its potential applications in drug synthesis and to study its potential anti-cancer properties. Finally, further research could be done to explore its potential for use in biochemical and physiological studies.
属性
IUPAC Name |
[1-(5-methylpyridin-2-yl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-2-3-10(11-4-8)13-6-9(7-14)5-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOMYFFDSPLZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)
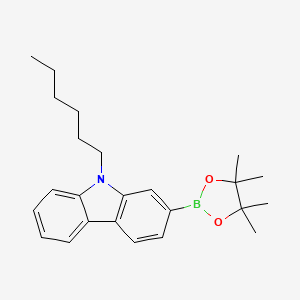
![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)
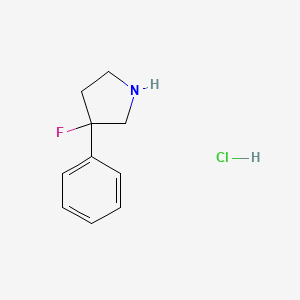
![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)
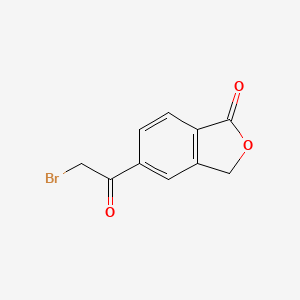
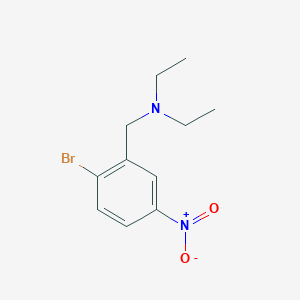

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)


